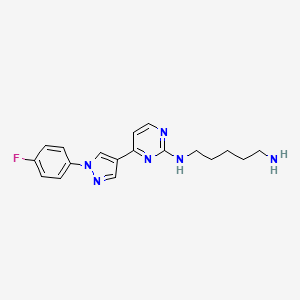

N1-(4-(1-(4-Fluorophenyl)-1H-pyrazol-4-yl)pyrimidin-2-yl)pentane-1,5-diamine

Description

N1-(4-(1-(4-Fluorophenyl)-1H-pyrazol-4-yl)pyrimidin-2-yl)pentane-1,5-diamine is a complex organic compound that features a fluorophenyl group, a pyrazolyl group, and a pyrimidinyl group

Properties

Molecular Formula |

C18H21FN6 |

|---|---|

Molecular Weight |

340.4 g/mol |

IUPAC Name |

N'-[4-[1-(4-fluorophenyl)pyrazol-4-yl]pyrimidin-2-yl]pentane-1,5-diamine |

InChI |

InChI=1S/C18H21FN6/c19-15-4-6-16(7-5-15)25-13-14(12-23-25)17-8-11-22-18(24-17)21-10-3-1-2-9-20/h4-8,11-13H,1-3,9-10,20H2,(H,21,22,24) |

InChI Key |

TWWWNDYSZZPBJC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1N2C=C(C=N2)C3=NC(=NC=C3)NCCCCCN)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-(1-(4-Fluorophenyl)-1H-pyrazol-4-yl)pyrimidin-2-yl)pentane-1,5-diamine typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the fluorophenyl group. The pyrimidine ring is then synthesized and coupled with the pyrazole derivative. Finally, the pentane-1,5-diamine moiety is introduced to complete the synthesis.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated reactors and continuous flow chemistry techniques to streamline the process.

Chemical Reactions Analysis

Types of Reactions

N1-(4-(1-(4-Fluorophenyl)-1H-pyrazol-4-yl)pyrimidin-2-yl)pentane-1,5-diamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce new functional groups such as halides or amines.

Scientific Research Applications

The compound N1-(4-(1-(4-Fluorophenyl)-1H-pyrazol-4-yl)pyrimidin-2-yl)pentane-1,5-diamine is a complex organic molecule that has garnered attention for its potential applications in various scientific and medical fields. This article explores its applications, focusing on scientific research, medicinal chemistry, and biological activity.

Medicinal Chemistry

The compound's structure suggests potential applications in drug development, particularly in targeting specific diseases. Its design allows for interactions with various biological pathways, including:

- Anticancer Activity: Compounds with similar structures have shown promise as inhibitors of specific kinases involved in cancer progression. For example, studies on pyrazole derivatives have highlighted their ability to inhibit aurora kinases , which are critical in cell division and are often overexpressed in cancer cells .

- Anti-inflammatory Effects: The inhibition of cyclooxygenase enzymes (COX-1 and COX-2) has been observed in related compounds, suggesting that this compound may exhibit anti-inflammatory properties.

Recent studies indicate that the compound may possess various biological activities:

- Antimicrobial Properties: Similar pyrazole derivatives have demonstrated broad-spectrum antimicrobial effects against both bacteria and fungi.

- Antioxidant Activity: The ability to scavenge free radicals has been reported for related compounds, indicating potential applications in oxidative stress-related conditions .

Case Study 1: Anticancer Efficacy

Research involving pyrazole derivatives has demonstrated significant cytotoxicity against various cancer cell lines. For instance, a related compound exhibited an IC50 value of 27.6 μM against the MDA-MB-231 breast cancer cell line, highlighting its potential as an anticancer agent.

Case Study 2: Inhibition of Kinases

Studies have shown that similar compounds can effectively inhibit aurora kinases, suggesting that this compound may also act as a kinase inhibitor, providing a pathway for new cancer therapies .

Table 1: Biological Activities of Related Compounds

Table 2: Structural Features

| Feature | Description |

|---|---|

| Pyrazole Ring | Present |

| Pyrimidine Moiety | Present |

| Fluorophenyl Group | Enhances biological activity |

Mechanism of Action

The mechanism by which N1-(4-(1-(4-Fluorophenyl)-1H-pyrazol-4-yl)pyrimidin-2-yl)pentane-1,5-diamine exerts its effects depends on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity and influencing biological pathways. The fluorophenyl and pyrazolyl groups could play key roles in binding to these targets, while the pyrimidinyl group might enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole and pyrimidine derivatives, such as:

- 4-(1-(4-Fluorophenyl)-1H-pyrazol-4-yl)pyrimidine

- N1-(4-(1-(4-Chlorophenyl)-1H-pyrazol-4-yl)pyrimidin-2-yl)pentane-1,5-diamine

- 4-(1-(4-Methylphenyl)-1H-pyrazol-4-yl)pyrimidine

Uniqueness

N1-(4-(1-(4-Fluorophenyl)-1H-pyrazol-4-yl)pyrimidin-2-yl)pentane-1,5-diamine is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group, in particular, can enhance the compound’s binding affinity and selectivity for certain molecular targets, making it a valuable tool in research and potential therapeutic applications.

Biological Activity

N1-(4-(1-(4-Fluorophenyl)-1H-pyrazol-4-yl)pyrimidin-2-yl)pentane-1,5-diamine (CAS No. 1227717-49-8) is a synthetic compound that exhibits potential biological activities, particularly in the fields of oncology and inflammation. This article reviews its synthesis, structure-activity relationships (SAR), and biological effects based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H21FN6, with a molecular weight of 340.4 g/mol. Its structure features a pentane chain linked to a pyrimidine ring, which is further substituted with a pyrazole moiety containing a fluorophenyl group. The presence of these functional groups is crucial for its biological activity.

Antitumor Activity

Research indicates that pyrazole derivatives, including this compound, demonstrate significant antitumor properties. They have been shown to inhibit key kinases involved in cancer progression, such as BRAF(V600E), EGFR, and Aurora-A kinase. A study highlighted that compounds with similar structures exhibited potent inhibition against various cancer cell lines, suggesting that this compound may also possess similar effects .

Table 1: Summary of Antitumor Activities of Pyrazole Derivatives

| Compound Type | Target Kinase | Activity | Reference |

|---|---|---|---|

| Pyrazole | BRAF(V600E) | Inhibition | |

| Pyrazole | EGFR | Inhibition | |

| Pyrazole | Aurora-A kinase | Inhibition |

Anti-inflammatory Effects

This compound has shown promise in anti-inflammatory applications. Similar pyrazole derivatives have been documented for their ability to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes like COX and LOX . This suggests potential therapeutic applications in treating inflammatory diseases.

The mechanism by which this compound exerts its biological effects is likely related to its ability to bind to specific protein targets within cells. For instance, studies on related pyrazole compounds have demonstrated that they can form hydrogen bonds with key residues in target proteins, thereby inhibiting their activity. This binding affinity is crucial for the development of effective inhibitors against various diseases .

Case Studies

Several studies have explored the biological activity of compounds structurally similar to this compound:

- In vitro Studies : A study tested various pyrazole derivatives against breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated significant cytotoxicity and potential for synergistic effects when combined with established chemotherapeutics like doxorubicin .

- In vivo Studies : Animal models have been used to assess the anti-tumor efficacy of pyrazole derivatives. These studies often report reduced tumor size and improved survival rates in treated groups compared to controls .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.